5-O-Benzoyl-1,2-di-O-acetyl-3-deoxy-D-ribofuranose
Overview
Description
5-O-Benzoyl-1,2-di-O-acetyl-3-deoxy-D-ribofuranose is a synthetic compound derived from ribose, a type of sugar. It is primarily used in the synthesis of nucleoside analogues, which are important in medicinal chemistry for their potential therapeutic applications, particularly in the treatment of cancer and viral infections .
Mechanism of Action
Target of Action
Similar compounds are known to targetDNA synthesis in cells .
Mode of Action
It is suggested that it may work byinhibiting DNA synthesis and inducing apoptosis (programmed cell death) in cells .
Biochemical Pathways
Given its potential role in inhibiting dna synthesis and inducing apoptosis, it can be inferred that it may affect pathways related tocell growth and proliferation .
Result of Action
Based on its potential role in inhibiting dna synthesis and inducing apoptosis, it can be inferred that it may lead tocell death and potentially have anti-tumor effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-O-Benzoyl-1,2-di-O-acetyl-3-deoxy-D-ribofuranose typically involves the acetylation and benzoylation of 3-deoxy-D-ribofuranose. The reaction conditions often include the use of acetic anhydride and benzoyl chloride in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
5-O-Benzoyl-1,2-di-O-acetyl-3-deoxy-D-ribofuranose undergoes various chemical reactions, including:
Hydrolysis: Removal of acetyl and benzoyl protecting groups under acidic or basic conditions.
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents.
Substitution: Replacement of acetyl or benzoyl groups with other functional groups.
Common Reagents and Conditions
Hydrolysis: Acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles like amines or thiols in the presence of catalysts.
Major Products
The major products formed from these reactions include deprotected ribofuranose derivatives, oxidized ribofuranose, and substituted ribofuranose compounds .
Scientific Research Applications
5-O-Benzoyl-1,2-di-O-acetyl-3-deoxy-D-ribofuranose is widely used in scientific research, particularly in the following fields:
Chemistry: As a building block for the synthesis of complex nucleoside analogues.
Biology: In the study of nucleic acid interactions and enzyme mechanisms.
Medicine: Development of antiviral and anticancer agents.
Industry: Production of pharmaceuticals and biochemical reagents
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triacetyl-5-deoxy-D-ribose: Another acetylated ribose derivative used in similar applications.
1,2-Di-O-acetyl-5-O-benzoyl-3-deoxy-3-fluoro-D-ribofuranose: A fluorinated analogue with enhanced biological activity.
1,2-Di-O-acetyl-3-azido-3-deoxy-5-O-(4-methyl)benzoyl-L-ribofuranose: Used in the synthesis of purine nucleoside analogues.
Uniqueness
5-O-Benzoyl-1,2-di-O-acetyl-3-deoxy-D-ribofuranose is unique due to its specific substitution pattern, which allows for selective reactions and modifications. This makes it a versatile intermediate in the synthesis of various nucleoside analogues with potential therapeutic applications .
Properties
IUPAC Name |
[(2S,4R)-4,5-diacetyloxyoxolan-2-yl]methyl benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O7/c1-10(17)21-14-8-13(23-16(14)22-11(2)18)9-20-15(19)12-6-4-3-5-7-12/h3-7,13-14,16H,8-9H2,1-2H3/t13-,14+,16?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPLPHOLDKAGPOZ-NNKZFNQJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC(OC1OC(=O)C)COC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1C[C@H](OC1OC(=O)C)COC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80563663 | |
Record name | 1,2-Di-O-acetyl-5-O-benzoyl-3-deoxy-D-erythro-pentofuranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80563663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4613-71-2 | |
Record name | 1,2-Di-O-acetyl-5-O-benzoyl-3-deoxy-D-erythro-pentofuranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80563663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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